Ro-3306

Description

Properties

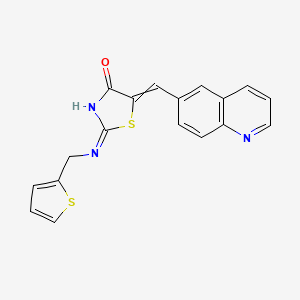

CAS No. |

872573-93-8 |

|---|---|

Molecular Formula |

C18H13N3OS2 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22) |

InChI Key |

XOLMRFUGOINFDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Ro-3306 on CDK1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro-3306 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, particularly at the G2/M transition and during mitosis.[1][2][3] Its ability to reversibly arrest cells at the G2/M border has made it an invaluable tool for cell cycle research and a potential therapeutic agent in oncology.[3][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of Ro-3306 on CDK1, detailing its binding, inhibitory effects, and cellular consequences.

Molecular Mechanism of Action

Ro-3306 functions as an ATP-competitive inhibitor of CDK1.[2][4][6][7][8][9][10][11] It directly competes with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of CDK1 substrates essential for mitotic entry and progression.[4][6][8][10] The high degree of homology between the ATP-binding domains of CDK1 and the structurally characterized CDK2 has allowed for computational modeling, which suggests that Ro-3306 fits into the ATP-binding pocket of CDK1.[4][6][8]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of Ro-3306 have been quantified through various in vitro kinase assays. The data consistently demonstrates a high affinity for CDK1, particularly when in complex with its regulatory subunit, Cyclin B1.

| Target | K_i_ (nM) | Fold Selectivity vs. CDK1/Cyclin B1 | Reference(s) |

| CDK1/Cyclin B1 | 20 - 35 | - | [5][6][7][8][9] |

| CDK1/Cyclin A | 110 | ~3-5 fold | [4][6][7] |

| CDK2/Cyclin E | 340 | ~10-17 fold | [7][9] |

| CDK4/Cyclin D | >2000 | >57 fold | [7][11] |

| Kinase Target | IC_50_ (nM) | Reference(s) |

| PKCδ | 318 | [7] |

| SGK | 497 | [7] |

| ERK | 1980 | [7] |

Cellular Effects of Ro-3306

The primary cellular consequence of CDK1 inhibition by Ro-3306 is a reversible arrest of the cell cycle at the G2/M border.[1][2][3][4][5][6][7][10][11][12] This is characterized by the accumulation of cells with 4N DNA content. Prolonged exposure to Ro-3306 can lead to apoptosis in cancer cells.[2][4][5][10] Furthermore, inhibition of CDK1 in cells already in mitosis forces a premature exit from this phase, resulting in chromosome decondensation and the reformation of a nuclear envelope without proper cell division.[4]

Signaling Pathway of CDK1 Regulation and Ro-3306 Inhibition

Caption: CDK1 activation pathway and the inhibitory action of Ro-3306.

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a typical HTRF assay to determine the inhibitory activity of Ro-3306 on CDK1/Cyclin B1.

-

Reagents and Materials:

-

Recombinant human CDK1/Cyclin B1 enzyme

-

Biotinylated peptide substrate (e.g., a derivative of histone H1)

-

ATP

-

Ro-3306 (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of Ro-3306 in the assay buffer.

-

Add 2 µL of the Ro-3306 dilutions to the wells of the microplate.

-

Add 4 µL of a mixture containing the CDK1/Cyclin B1 enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be close to its K_m_ for CDK1.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of the HTRF detection reagent mixture.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the Ro-3306 concentration.

-

Determine the IC_50_ value by fitting the data to a four-parameter logistic equation.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [ATP]/K_m_).

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of Ro-3306 on the cell cycle distribution of a cancer cell line (e.g., HeLa).

-

Reagents and Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Ro-3306

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Ro-3306 (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cells in 0.5 mL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate the single-cell population based on forward and side scatter.

-

Generate a histogram of the PI fluorescence intensity.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow Diagrams

Caption: Workflow for determining the in vitro inhibitory activity of Ro-3306.

Caption: Workflow for analyzing the effect of Ro-3306 on the cell cycle.

Conclusion

Ro-3306 is a well-characterized, selective, and potent ATP-competitive inhibitor of CDK1. Its mechanism of action is centered on the direct inhibition of CDK1's kinase activity, leading to a reversible G2/M cell cycle arrest. The detailed quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical probe and potential therapeutic agent. The ability to synchronize cells at the G2/M border with high efficiency makes Ro-3306 an indispensable tool for dissecting the molecular events of mitosis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]

- 12. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CDK1 Inhibitor Ro-3306

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of Ro-3306, a selective inhibitor of Cyclin-dependent kinase 1 (CDK1). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Ro-3306 is a small molecule inhibitor with the following chemical characteristics:

-

Chemical Name: (Z)-5-(quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one[1]

-

IUPAC Name: 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone

-

SMILES String: O=C1N=C(NCC2=CC=CS2)S/C1=C\C3=CC=C4N=CC=CC4=C3[2]

-

CAS Number: 872573-93-8

-

Molecular Formula: C₁₈H₁₃N₃OS₂

-

Molecular Weight: 351.45 g/mol

Mechanism of Action

Ro-3306 is a potent and selective, ATP-competitive inhibitor of CDK1.[3] It primarily targets the CDK1/cyclin B1 and CDK1/cyclin A complexes, which are crucial for the G2/M transition and entry into mitosis.[1] By inhibiting CDK1, Ro-3306 effectively blocks the cell cycle in the G2/M phase.[1][3] This targeted inhibition makes it a valuable tool for cell synchronization in research settings.[1] Furthermore, in cancer cells, prolonged inhibition of CDK1 by Ro-3306 can lead to the induction of apoptosis.[1][4]

The selectivity of Ro-3306 for CDK1 over other cyclin-dependent kinases is a key feature, although it does show some activity against other CDKs at higher concentrations.[3]

Signaling Pathway of Ro-3306 in Modulating Apoptosis

Ro-3306 has been shown to enhance p53-mediated apoptosis in acute myeloid leukemia (AML) cells.[4][5][6] The proposed signaling pathway involves the downregulation of anti-apoptotic proteins and the modulation of p53-downstream targets. Specifically, Ro-3306 treatment leads to a decrease in the expression of Bcl-2 and survivin.[4][6] It also blocks the p53-mediated transcriptional activation of p21 and MDM2, which can have anti-apoptotic effects.[4] This concerted action shifts the cellular balance towards apoptosis.

Quantitative Data

The inhibitory activity of Ro-3306 against various cyclin-dependent kinases and its effects on cell lines are summarized in the table below.

| Target/Assay | Value | Cell Line(s) | Notes | Reference |

| Ki (CDK1) | 20 nM | N/A | [2][3] | |

| Ki (CDK1/cyclin B1) | 35 nM | N/A | [1][3][5] | |

| Ki (CDK1/cyclin A) | 110 nM | N/A | [1][3][5] | |

| Ki (CDK2/cyclin E) | 340 nM | N/A | [2][3] | |

| Ki (CDK4/cyclin D) | >2000 nM | N/A | [3] | |

| G2/M Arrest | 9 µM (18-20h) | HCT116, SW480, HeLa | Effective for cell synchronization. | [1] |

| Apoptosis Induction | 4 µM (48h) | Cancer cell lines | [1] | |

| Oocyte Maturation Arrest | 10 µM | N/A | [3] |

Experimental Protocols

The inhibitory activity of Ro-3306 against various CDK/cyclin complexes is determined using a homogeneous time-resolved fluorescence (HTRF) assay.[3]

-

Enzyme Preparation: Recombinant human CDK/cyclin complexes (CDK1/cyclin B1, CDK1/cyclin A, CDK2/cyclin E, and CDK4/cyclin D) are expressed and isolated from Hi5 insect cells.[1]

-

Assay Buffer: The assay is performed in a buffer containing 25 mM Hepes, 6.25 mM MgCl₂, 0.003% Tween 20, 0.3 mg/ml BSA, and 1.5 mM DTT. ATP concentrations are adjusted based on the specific CDK being assayed (162 µM for CDK1, 90 µM for CDK2, and 135 µM for CDK4).[1]

-

Reaction: Test compounds are diluted to their final concentrations. The kinase reaction is initiated by adding the pRB substrate (0.185 µM). The reaction mixture is incubated at 37°C for 30 minutes with constant agitation.[3]

-

Termination and Detection: The reaction is terminated by the addition of an anti-phospho pRB antibody. After a 30-minute incubation, a secondary antibody conjugated to a fluorophore is added, and the plate is incubated for an additional hour. The fluorescence is read on a multi-label reader, and IC₅₀ values are calculated. Ki values are then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis-Menten constant for ATP.[3]

The effect of Ro-3306 on cell viability and proliferation is commonly assessed using an MTT assay.[3]

-

Cell Seeding: Log-phase cells are seeded into 96-well plates at a density of 25,000 cells per well and incubated for 24 hours.[3]

-

Compound Treatment: Cells are treated with various concentrations of Ro-3306 to determine the half-maximal inhibitory concentration (IC₅₀).

-

MTT Addition: After the desired incubation period (e.g., 48 hours), 20 µL of MTT solution (5 mg/mL in saline) is added to each well, and the plates are incubated for an additional 4 hours.[3]

-

Formazan Solubilization: The supernatant is removed, and the formazan crystals formed by viable cells are solubilized in 200 µL of anhydrous DMSO.[3]

-

Absorbance Reading: The absorbance is measured at 565 nm using a microplate reader to determine cell viability.[3]

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ro 3306, cyclin-dependent kinase (Cdk1) inhibitor (CAS 872573-93-8) | Abcam [abcam.com]

- 6. rndsystems.com [rndsystems.com]

Ro-3306: A Selective CDK1 Inhibitor for Research and Drug Development

An In-depth Technical Guide

Abstract

Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Ro-3306 has emerged as a potent and selective small-molecule inhibitor of CDK1, serving as an invaluable tool for cell cycle research and a promising scaffold for the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of Ro-3306, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its application in experimental settings.

Introduction

Ro-3306 is a quinolinyl thiazolinone derivative that acts as an ATP-competitive inhibitor of CDK1.[1][2] Its high selectivity for CDK1 over other cyclin-dependent kinases, such as CDK2 and CDK4, allows for the specific interrogation of CDK1 function in cellular processes.[1][2] By inhibiting CDK1, Ro-3306 effectively blocks cells at the G2/M boundary of the cell cycle, a property that has been widely exploited for cell synchronization.[1][3] Furthermore, prolonged inhibition of CDK1 by Ro-3306 has been shown to induce apoptosis in various cancer cell lines, highlighting its therapeutic potential.[4][5][6] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of Ro-3306 and its applications.

Mechanism of Action

Ro-3306 exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of the CDK1/cyclin B1 complex.[1][2] This prevents the phosphorylation of downstream substrates that are essential for mitotic entry. The high degree of structural homology between the ATP-binding pockets of CDK1 and CDK2 has allowed for computational modeling of Ro-3306 binding, suggesting a basis for its selectivity.[1][2]

Quantitative Data

The inhibitory activity and cellular effects of Ro-3306 have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Ro-3306

| Target Kinase | Kᵢ (nM) | IC₅₀ (nM) |

| CDK1/cyclin B1 | 20 - 35[7][8] | - |

| CDK1/cyclin A | 110[1][7] | - |

| CDK2/cyclin E | 340[7][8] | - |

| CDK4/cyclin D | >2000[7] | - |

| ERK | 1980[7] | - |

| SGK | 497[7] | - |

| PKCδ | 318[7] | - |

Table 2: Cellular Activity of Ro-3306 in Ovarian Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 72h treatment |

| SKOV3 | 16.92[5][9] |

| HEY | 10.15[5][9] |

| PA-1 | 7.24[5][9] |

| OVCAR5 | 8.74[5][9] |

| IGROV1 | 13.89[5][9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Ro-3306 in research. The following are protocols for key experiments cited in the literature.

In Vitro CDK Kinase Assay

This protocol is used to determine the inhibitory activity of Ro-3306 against CDK complexes.

Methodology:

-

Assay Buffer Preparation: Prepare an assay buffer containing 25 mM HEPES, 6.25 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, and 1.5 mM DTT. The ATP concentration should be adjusted based on the specific CDK being assayed (e.g., 162 µM for CDK1, 90 µM for CDK2).[7]

-

Compound Dilution: Dilute Ro-3306 in the assay buffer to three times its final desired concentration.

-

Reaction Initiation: In a 96-well plate, combine the diluted Ro-3306 with the assay buffer containing the pRB substrate (0.185 µM).[7] Start the reaction by adding the respective CDK/cyclin complex.

-

Incubation: Incubate the plate at 37°C for 30 minutes with constant agitation.[7][10]

-

Reaction Termination: Stop the reaction by adding a solution containing 1.6 µM anti-phospho-pRB antibody in 25 mM HEPES and 24 mM EDTA.[7][10]

-

Detection: After a 30-minute incubation, add a detection solution containing a labeled secondary antibody and an allophycocyanin-conjugated antibody and incubate for 1 hour.[7][10]

-

Data Acquisition: Read the plate using a multi-label reader at excitation 340 nm and emission 615 nm and 665 nm.[7][10]

-

Data Analysis: Calculate IC₅₀ values from the emission readings. Kᵢ values can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis-Menten constant for ATP.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of Ro-3306 on cell cycle distribution.

Methodology:

-

Cell Treatment: Plate cells (e.g., HCT116, SW480, HeLa) and treat with the desired concentration of Ro-3306 (e.g., 9 µM) for a specified duration (e.g., 20 hours).[1][7]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.

Western Blotting for CDK1 and Apoptosis Markers

This protocol is used to analyze protein expression levels following Ro-3306 treatment.

Methodology:

-

Cell Lysis: Treat cells with Ro-3306 for the desired time and concentration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Bax, Bcl-2, cleaved PARP, p21, p27) overnight at 4°C.[5][6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to Ro-3306.

Caption: CDK1 signaling at the G2/M transition and the inhibitory action of Ro-3306.

Caption: Experimental workflow for cell synchronization using Ro-3306.

Applications in Research and Drug Development

Cell Cycle Synchronization

Ro-3306 is a highly effective and reversible agent for synchronizing cells at the G2/M border.[3] This allows for the detailed study of mitotic events, including chromosome condensation, spindle formation, and cytokinesis. A single-step protocol using Ro-3306 can synchronize over 95% of cycling cancer cells in the G2 phase.[3] Upon removal of the inhibitor, cells rapidly and synchronously enter mitosis, providing a large population of cells at a specific stage of cell division for analysis.[3][11]

Cancer Research

The overexpression of CDK1 in many cancers makes it a compelling therapeutic target.[5][6] Ro-3306 has been shown to inhibit the proliferation of various cancer cell lines, including those from ovarian and colon cancers.[1][5][6] Prolonged exposure to Ro-3306 induces apoptosis in cancer cells, often at concentrations that are less toxic to non-tumorigenic cells.[1][4] This selective cytotoxicity suggests that CDK1 inhibitors based on the Ro-3306 scaffold could be developed as anti-cancer therapeutics.[1] Studies have shown that Ro-3306 can induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[5][6] It has also been shown to cooperate with other agents, such as the MDM2 inhibitor Nutlin-3, to enhance apoptosis in acute myeloid leukemia (AML) cells.[4]

Conclusion

Ro-3306 is a powerful and selective tool for studying the intricate processes of the cell cycle, particularly the G2/M transition. Its ability to reversibly arrest cells with high efficiency has made it a staple in cell biology research. Furthermore, its pro-apoptotic effects in cancer cells underscore the potential of selective CDK1 inhibition as a therapeutic strategy. This guide provides a foundational understanding of Ro-3306, equipping researchers and drug developers with the necessary information to effectively utilize this important chemical probe.

References

- 1. pnas.org [pnas.org]

- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer [mdpi.com]

- 7. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. researchgate.net [researchgate.net]

Ro-3306: A Technical Guide to a Selective CDK1 Inhibitor

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro-3306 is a potent and selective, cell-permeable, ATP-competitive inhibitor of Cyclin-dependent kinase 1 (CDK1). Identified from a screen of a diverse library of organic compounds, this quinolinyl thiazolinone derivative has emerged as a critical tool for studying the intricate processes of cell cycle regulation, particularly the G2/M phase transition. Its ability to induce a reversible G2/M arrest has allowed for detailed investigation into the mitotic functions of CDK1. Furthermore, Ro-3306 has demonstrated significant anti-tumorigenic effects in various preclinical cancer models, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to Ro-3306.

Discovery and Selectivity

Ro-3306 was identified through a screening process aimed at discovering inhibitors of human CDK1/cyclin B1. A class of thiazolinone analogs was optimized for potency, selectivity, and cellular activity, leading to the development of Ro-3306. It acts as an ATP-competitive inhibitor, likely binding within the ATP pocket of CDK1.

The selectivity of Ro-3306 has been a key aspect of its utility as a research tool. It exhibits significantly higher potency for CDK1 compared to other cyclin-dependent kinases, such as CDK2 and CDK4.

Table 1: Inhibitory Activity of Ro-3306 against Cyclin-Dependent Kinases

| Target Enzyme | Ki (nM) |

| CDK1/cyclin B1 | 35 |

| CDK1/cyclin A | 110 |

| CDK2/cyclin E | 340 |

| CDK4/cyclin D | >2000 |

Mechanism of Action: Cell Cycle Regulation

CDK1 is a crucial regulator of the G2/M transition in the cell cycle. Ro-3306 exerts its primary effect by inhibiting the kinase activity of CDK1, leading to a robust and reversible arrest of cells in the G2 phase of the cell cycle. Treatment of various human cancer cell lines, including HCT116, SW480, and HeLa, with Ro-3306 results in a complete block of the cell cycle at the G2/M border. This arrest is characterized by an accumulation of cells in the G2 phase, as demonstrated by flow cytometry analysis. For instance, treatment of OVCAR5 and SKOV3 ovarian cancer cells with 25 µM Ro-3306 led to a significant increase in the G2 phase population by 35.75% and 34.55%, respectively.

The inhibition of CDK1 by Ro-3306 also leads to an increased expression of the cell cycle inhibitors p21 and p27.

Anti-Tumorigenic Effects

Beyond its role in cell cycle control, Ro-3306 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of interest for oncology research.

Cellular Proliferation and Viability

Ro-3306 inhibits the proliferation of cancer cells in a dose-dependent manner. For example, in OVCAR5 and SKOV3 ovarian cancer cells, Ro-3306 reduced colony formation by 66.12% and 52.5%, respectively, at a concentration of 25 µM. Extended exposure to Ro-3306 can lead to a loss of cell viability, with cancer cells appearing to be more susceptible to its cytotoxic effects than non-tumorigenic cells.

Induction of Apoptosis

Ro-3306 induces apoptosis in cancer cells through the activation of mitochondrial pathways. Treatment with Ro-3306 leads to an increase in Annexin V-positive cells, a marker of early apoptosis. In OVCAR5 and SKOV3 cells, 25 µM Ro-3306 increased the apoptotic cell population by 18.01% and 23.44%, respectively. The apoptotic cascade is further evidenced by the dose-dependent enhancement of cleaved caspase-3, -8, and -9 activities. The pro-apoptotic effects of Ro-3306 are also linked to the p53 signaling pathway, with the compound enhancing p53-mediated Bax activation.

Preclinical In Vivo Studies

The anti-tumor activity of Ro-3306 has been validated in in vivo models. In a transgenic mouse model of high-grade serous ovarian cancer (KpB model), treatment with Ro-3306 at a dose of 4 mg/kg administered intraperitoneally every three days for four weeks resulted in a significant reduction in tumor weight. Specifically, tumor weight was reduced by 71.25% in obese mice and 73.76% in lean mice compared to placebo-treated controls, without observable side effects. Immunohistochemical analysis of the tumors from treated mice showed a decrease in the proliferation marker Ki-67 and the anti-apoptotic protein Bcl-xL, and an increase in the cellular stress marker BiP.

Table 2: In Vivo Efficacy of Ro-3306 in a KpB Mouse Model of Ovarian Cancer

| Treatment Group | Tumor Weight Reduction (%) | Ki-67 Expression Reduction (%) | Bcl-xL Expression Reduction (%) | BiP Expression Increase (%) |

| Obese Mice | 71.25 | 50.8 | 31.44 | 23.38 |

| Lean Mice | 73.76 | 35.9 | 18.25 | 11.57 |

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of Ro-3306 against various CDKs is determined using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP at a concentration near the Km for the specific CDK.

-

Enzyme and Substrate: Add the purified CDK/cyclin complex and a suitable substrate (e.g., a peptide derived from a known CDK substrate like histone H1 or retinoblastoma protein).

-

Inhibitor Addition: Add Ro-3306 at various concentrations.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add detection reagents, which typically include a europium-labeled antibody specific for the phosphorylated substrate and an allophycocyanin-labeled antibody.

-

Data Analysis: Measure the TR-FRET signal on a compatible plate reader. Calculate IC₅₀ values from the dose-response curves and subsequently determine Ki values using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

The effect of Ro-3306 on cell proliferation and viability is commonly assessed using the MTT assay.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Ro-3306 and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the Ro-3306 concentration to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of Ro-3306 on cell cycle distribution, flow cytometry analysis of propidium iodide (PI) stained cells is performed.

-

Cell Treatment: Treat cells with Ro-3306 or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Ro-3306 is a well-characterized and highly selective inhibitor of CDK1 that has proven to be an invaluable tool for cell cycle research. Its ability to induce a reversible G2/M arrest has facilitated a deeper understanding of the molecular events governing mitosis. Furthermore, its potent anti-proliferative and pro-apoptotic effects in preclinical cancer models underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. This technical guide has summarized the key data and methodologies associated with the discovery and development of Ro-3306, providing a valuable resource for researchers in the fields of cell biology and drug discovery. While promising, the therapeutic potential of Ro-3306 is still under investigation, and its toxicity to normal cells, particularly in the hematopoietic system, is a consideration for its clinical development.

Ro-3306: An In-Depth Technical Guide to its ATP-Competitive Inhibition of Cyclin-Dependent Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ro-3306, a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with a primary focus on its interaction with CDK1. This document details its mechanism of action, inhibitory specificity, and its effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Concepts: Mechanism and Selectivity

Ro-3306 is a synthetic small molecule that functions as a reversible, ATP-competitive inhibitor of cyclin-dependent kinases.[1][2] Its primary target is CDK1, a key regulator of the G2/M transition and mitotic progression in the cell cycle.[1][3] By binding to the ATP pocket of CDK1, Ro-3306 prevents the phosphorylation of downstream substrates, leading to cell cycle arrest, and in some contexts, apoptosis.[1][3][4] The quinolinyl thiazolinone derivative structure of Ro-3306 underpins its potent and selective inhibitory activity.[1][3] While highly selective for CDK1, Ro-3306 also exhibits inhibitory activity against other CDKs, albeit at higher concentrations.[1]

Quantitative Inhibitory Data

The inhibitory potency of Ro-3306 against various CDK-cyclin complexes has been extensively characterized. The following tables summarize the key quantitative data, including inhibitor constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Inhibitor Constant (Kᵢ) of Ro-3306 against Cyclin-Dependent Kinases

| Target CDK Complex | Kᵢ (nM) | Reference(s) |

| CDK1/Cyclin B1 | 35 | [1][5][6][7][8] |

| CDK1/Cyclin A | 110 | [1][5][6][7][8] |

| CDK2/Cyclin E | 340 | [1][5][6][9] |

| CDK3 | 0.03 µM | [2] |

| CDK4/Cyclin D1 | >2000 | [1][2][5] |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Ro-3306 in Human Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HCT-116 | Colon Carcinoma | 3.2 | [6] |

| SKOV3 | Ovarian Cancer | 16.92 | [4] |

| HEY | Ovarian Cancer | 10.15 | [4] |

| PA-1 | Ovarian Cancer | 7.24 | [4] |

| OVCAR5 | Ovarian Cancer | 8.74 | [4] |

| IGROV1 | Ovarian Cancer | 13.89 | [4] |

| Neuroblastoma Cell Lines | Neuroblastoma | 1.3 - 4 | [10] |

| RH-41 | Rhabdomyosarcoma | > 8 | [10] |

Signaling Pathways and Cellular Effects

Ro-3306-mediated inhibition of CDK1 triggers a cascade of cellular events, primarily centered around cell cycle control and apoptosis.

Cell Cycle Arrest

Treatment of proliferating cells with Ro-3306 leads to a robust arrest at the G2/M boundary of the cell cycle.[5][8][11] This is a direct consequence of inhibiting CDK1/Cyclin B1 activity, which is essential for entry into mitosis.[1][3] The arrest is reversible; upon removal of the inhibitor, cells can proceed through mitosis.[3]

Induction of Apoptosis

Prolonged inhibition of CDK1 by Ro-3306 can induce apoptosis, particularly in cancer cells.[1][3][4] This pro-apoptotic effect can be mediated through both p53-dependent and -independent pathways.[12][13] In some cancer cell lines, Ro-3306 treatment enhances p53-mediated Bax activation and mitochondrial apoptosis.[5][14] The compound has been shown to downregulate anti-apoptotic proteins like Bcl-2 and survivin.[2] Furthermore, Ro-3306 can induce the expression of pro-apoptotic proteins such as Bax and cleaved PARP, and increase the activity of caspases 3, 8, and 9.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of Ro-3306.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from studies measuring the inhibitory activity of Ro-3306 against various CDK/cyclin complexes.[5][8][15]

Objective: To determine the IC₅₀ and Kᵢ values of Ro-3306 for specific CDK/cyclin complexes.

Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B1, CDK2/cyclin E, CDK4/cyclin D)

-

His-6-tagged pRB fragment (substrate)

-

Ro-3306

-

ATP

-

Assay Buffer: 25 mM Hepes, 6.25 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT. Note: For CDK1 and CDK2, the MgCl₂ concentration is increased to 10 mM.[5][8]

-

Termination Buffer: 25 mM Hepes, 24 mM EDTA, 0.2 mg/mL BSA containing anti-phospho-pRB antibody.

-

Detection Reagents: Lance-Eu-W1024-labeled anti-rabbit IgG and Allophycocyanin-conjugated anti-His-6 antibody in 25 mM Hepes with 0.5 mg/mL BSA.

-

96-well plates

-

Multi-label plate reader

Procedure:

-

Prepare serial dilutions of Ro-3306 in the assay buffer.

-

In a 96-well plate, add the diluted Ro-3306.

-

Add the specific CDK/cyclin complex and the pRB substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Kₘ for each respective kinase (e.g., 162 µM for CDK1, 90 µM for CDK2, 135 µM for CDK4).[5][8][15]

-

Incubate the plate at 37°C for 30 minutes with constant agitation.

-

Terminate the reaction by adding the termination buffer containing the anti-phospho-pRB antibody.

-

Incubate for an additional 30 minutes with shaking.

-

Add the detection reagents (Lance-Eu-W1024-labeled anti-rabbit IgG and Allophycocyanin-conjugated anti-His-6 antibody).

-

Incubate for 1 hour.

-

Read the plate in a multi-label reader at an excitation of 340 nm and emission wavelengths of 615 nm and 665 nm.[8][15]

-

Calculate IC₅₀ values from the 665 nm readings, normalized to the Europium readings at 615 nm.

-

Calculate Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis-Menten constant for ATP.[5]

Cell-Based Proliferation Assay (MTT Assay)

This protocol is a general representation based on descriptions of cell viability and proliferation assays used to determine the IC₅₀ of Ro-3306 in various cell lines.[4][5][10]

Objective: To determine the concentration of Ro-3306 that inhibits cell proliferation by 50%.

Materials:

-

Human cancer cell lines (e.g., HCT116, SKOV3)

-

Complete cell culture medium

-

Ro-3306

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in saline)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 25,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.[5]

-

Prepare serial dilutions of Ro-3306 in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Ro-3306. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).[3][4]

-

Add 20 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium containing MTT.

-

Add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Ro-3306 is a valuable research tool for studying the intricacies of the cell cycle, particularly the role of CDK1 in mitotic entry and progression. Its high selectivity and ATP-competitive mechanism of action make it a specific probe for dissecting CDK1-dependent signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ro-3306 in their investigations into cell cycle regulation and its therapeutic potential in oncology.

References

- 1. pnas.org [pnas.org]

- 2. rndsystems.com [rndsystems.com]

- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ro 3306, cyclin-dependent kinase (Cdk1) inhibitor (CAS 872573-93-8) | Abcam [abcam.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleck.co.jp [selleck.co.jp]

- 15. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]

Understanding the role of Ro-3306 in cell cycle control

A Technical Guide to Ro-3-306 in Cell Cycle Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Among these, CDK1 (Cyclin-Dependent Kinase 1), complexed with Cyclin B, is the master regulator of the G2/M transition and mitotic progression.[1][2] Its precise control is paramount for ensuring genomic stability. Dysregulation of CDK1 activity is a hallmark of cancer, making it a significant target for therapeutic intervention.[3][4]

Ro-3306 is a potent, selective, and reversible small-molecule inhibitor of CDK1.[5][6] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK1 and preventing the phosphorylation of downstream substrates essential for mitosis.[7][8] This inhibitory action arrests cells at the G2/M boundary, making Ro-3306 an invaluable tool for cell synchronization and for studying the molecular events governing mitotic entry and exit.[5][7][9][10] This guide provides an in-depth overview of Ro-3306's mechanism, applications, and associated experimental protocols.

Mechanism of Action and Specificity

Ro-3306 demonstrates high selectivity for CDK1. It inhibits the CDK1/Cyclin B1 complex with a high degree of potency. Its selectivity is crucial for dissecting the specific roles of CDK1 without the confounding effects of inhibiting other cell cycle kinases.[7][8] Prolonged exposure to Ro-3306 can induce apoptosis in cancer cell lines, an effect that is less pronounced in non-tumorigenic cells.[4][7]

Quantitative Inhibitory Activity

The inhibitory potency of Ro-3306 has been quantified against several key cyclin-dependent kinases. The data clearly illustrates its selectivity for CDK1 complexes.

| Kinase Complex | Kᵢ (Inhibitory Constant) | Selectivity vs. CDK1/Cyclin B1 |

| CDK1 /Cyclin B1 | 35 nM[7][8][11] | 1x |

| CDK1 /Cyclin A | 110 nM[7][8][11] | ~3.1x less sensitive |

| CDK2 /Cyclin E | 340 nM[6][7][11] | ~9.7x less sensitive |

| CDK4 /Cyclin D | >2000 nM[7][11] | >57x less sensitive |

Table 1: Inhibitory constants (Kᵢ) of Ro-3306 for various CDK complexes. Data compiled from multiple sources.[6][7][8][11]

Cellular Effects and IC50 Values

In cellular assays, Ro-3306 effectively blocks cell proliferation by inducing G2/M arrest. The half-maximal inhibitory concentration (IC50) varies across different cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 3.2 µM[6] |

| PA-1 | Ovarian Cancer | 7.24 µM[3] |

| OVCAR5 | Ovarian Cancer | 8.74 µM[3] |

| HEY | Ovarian Cancer | 10.15 µM[3] |

| IGROV1 | Ovarian Cancer | 13.89 µM[3] |

| SKOV3 | Ovarian Cancer | 16.92 µM[3] |

Table 2: IC50 values of Ro-3306 in various human cancer cell lines after 72 hours of treatment.[3][6]

Role in G2/M Cell Cycle Control

The transition from G2 to mitosis is tightly regulated by the activation of the CDK1/Cyclin B1 complex. This activation initiates a cascade of phosphorylation events leading to nuclear envelope breakdown, chromosome condensation, and spindle formation. Ro-3306 directly interferes with this process.

By inhibiting CDK1, Ro-3306 prevents the phosphorylation of key substrates, effectively holding cells at the G2/M checkpoint.[1] This arrest is reversible; upon washout of the inhibitor, cells synchronously enter mitosis, typically within 30-60 minutes.[7][9] This property is the basis for its widespread use in cell synchronization.

Figure 1. Simplified signaling pathway of Ro-3306 action at the G2/M checkpoint.

Experimental Protocols

Ro-3306 is a cornerstone for synchronizing cell populations for detailed analysis of mitotic events.

Protocol: Cell Synchronization at the G2/M Boundary

This protocol describes a method to enrich a cell population in the G2 phase, with subsequent release for synchronous entry into mitosis.[5][9][12]

Materials:

-

Cell culture medium appropriate for the cell line

-

Ro-3306 (e.g., stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Cultured cells (typically at 30-40% confluency)

Procedure:

-

Treatment: Add Ro-3306 to the cell culture medium to a final concentration of 5-10 µM. The optimal concentration and duration may vary by cell line but a common starting point is 9 µM for 18-20 hours.[7][12][13]

-

Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for the desired duration. This allows the majority of cycling cells to progress to and arrest at the G2/M boundary.[4]

-

Washout (Release): To release the cells from the G2 block, aspirate the Ro-3306-containing medium.

-

Wash the cells gently with pre-warmed PBS. Repeat the wash step at least three to five times to ensure complete removal of the inhibitor.[12]

-

Release into Mitosis: Add fresh, pre-warmed culture medium to the cells.

-

Time-Course Collection: Cells will begin to enter mitosis synchronously. For population studies, harvest cells at various time points post-release (e.g., every 10-15 minutes) for downstream analysis. Peak mitosis is often observed between 40-60 minutes post-washout.[12]

Figure 2. Experimental workflow for G2/M synchronization using Ro-3306.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to verify the G2/M arrest induced by Ro-3306 and to monitor synchronous progression following its washout.

Materials:

-

Harvested cells (from Protocol 4.1)

-

PBS

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Harvesting: Harvest cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.

-

Analysis: Analyze the DNA content using a flow cytometer. Arrested cells will show a distinct peak at the 4N DNA content (G2/M phase).[4][14] Following release, this peak will decrease as a new 2N (G1) peak emerges.[7]

Protocol: Western Blot for Mitotic Markers

This protocol analyzes the expression and phosphorylation status of key mitotic proteins.

Materials:

-

Cell lysates from harvested cells

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Lysis: Lyse harvested cell pellets in lysis buffer.

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate. The level of Phospho-Histone H3 (Ser10) serves as a robust marker for mitotic cells and should peak after release from the Ro-3306 block.[7]

Conclusion

Ro-3306 is a powerful and highly selective tool for the study of cell cycle regulation. Its ability to reversibly arrest cells at the G2/M boundary provides an unparalleled method for synchronizing cell populations, enabling high-resolution studies of mitosis.[5][9] For researchers in cell biology and professionals in drug development, a thorough understanding of its mechanism and application is essential for leveraging its full potential in dissecting the intricate processes of cell division and identifying novel anti-cancer strategies.

References

- 1. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK-1 Inhibition in G2 Stabilizes Kinetochore-Microtubules in the following Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. apexbt.com [apexbt.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Analysis of Ro-3306's Impact on the G2/M Phase Transition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The transition from the G2 to M phase of the cell cycle is a critical regulatory nexus, primarily governed by the activity of Cyclin-Dependent Kinase 1 (CDK1). Dysregulation of this transition is a hallmark of cancer, making CDK1 an attractive target for therapeutic intervention. Ro-3306 has emerged as a potent and selective small-molecule inhibitor of CDK1, demonstrating significant utility in both basic research and preclinical studies. This document provides a detailed technical overview of Ro-3306, focusing on its mechanism of action, its specific effects on the G2/M phase transition, and established experimental protocols for its application. We present quantitative data in a structured format, detail experimental methodologies, and provide visual representations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

The cell division cycle is a tightly regulated process ensuring the faithful duplication and segregation of the genome. The G2/M transition, or mitotic entry, is a point of no return, committing the cell to division. This process is orchestrated by the CDK1/Cyclin B1 complex.[1] The activity of this complex is itself regulated by a series of phosphorylation and dephosphorylation events.[1]

Ro-3306 is a quinolinyl thiazolinone derivative that acts as a selective, ATP-competitive inhibitor of CDK1.[1][2] Its ability to reversibly arrest cells at the G2/M border has made it an invaluable tool for synchronizing cell populations and for studying the molecular events governing mitosis.[3][4] Furthermore, its pro-apoptotic effects in cancer cells suggest its potential as an anti-tumorigenic agent.[2][5] This guide will delve into the molecular underpinnings of Ro-3306's effects and provide practical information for its use in a research setting.

Mechanism of Action

Ro-3306 exerts its biological effects by directly inhibiting the kinase activity of CDK1. It binds to the ATP-binding pocket of CDK1, preventing the phosphorylation of downstream substrates that are essential for mitotic entry.[2] This inhibition leads to a robust and reversible cell cycle arrest at the G2/M boundary.[1]

The primary target of Ro-3306 is the CDK1/Cyclin B1 complex, which is the master regulator of mitosis.[6] Cyclin B1 levels accumulate during the G2 phase, leading to a corresponding increase in CDK1 activity, which peaks at the G2/M border.[1] By inhibiting CDK1, Ro-3306 effectively creates a chemical block that prevents cells from initiating chromosome condensation, nuclear envelope breakdown, and spindle formation.[7]

Figure 1: Ro-3306 Mechanism of Action at the G2/M Transition.

Quantitative Data on Ro-3306's Effects

The potency and selectivity of Ro-3306 have been characterized across various in vitro and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Complex | Inhibition Constant (Ki) | IC50 | Reference(s) |

| CDK1/Cyclin B1 | 35 nM | 35 nM | [1][2][8] |

| CDK1/Cyclin A | 110 nM | - | [1][8] |

| CDK2/Cyclin E | 340 nM | 340 nM | [1][9] |

| CDK4/Cyclin D | >2000 nM | - | [8] |

Table 2: Cellular Effects and IC50 Values in Cancer Cell Lines

| Cell Line | Effect | Concentration/IC50 | Treatment Duration | Reference(s) |

| HCT116, SW480, HeLa | G2/M Arrest | 9 µM | 20 hours | [1][8] |

| OVCAR5 | G2 Phase Increase | 25 µM | 36 hours | [5] |

| SKOV3 | G2 Phase Increase | 25 µM | 36 hours | [5] |

| SKOV3 | Proliferation Inhibition | 16.92 µM | 72 hours | [5] |

| HEY | Proliferation Inhibition | 10.15 µM | 72 hours | [5] |

| PA-1 | Proliferation Inhibition | 7.24 µM | 72 hours | [5] |

| OVCAR5 | Proliferation Inhibition | 8.74 µM | 72 hours | [5] |

| IGROV1 | Proliferation Inhibition | 13.89 µM | 72 hours | [5] |

| WAC2 (Neuroblastoma) | Viability Reduction | 1.80 µM | 48 hours | [10] |

| SHEP (Neuroblastoma) | Viability Reduction | 1.30 µM | 48 hours | [10] |

| NB69 (Neuroblastoma) | Viability Reduction | 2.30 µM | 48 hours | [10] |

Experimental Protocols

Cell Synchronization at the G2/M Border

This protocol describes a single-step method to synchronize cultured mammalian cells at the G2/M transition using Ro-3306. This method can achieve a synchronization efficiency of over 95% in some cancer cell lines.[3]

Methodology:

-

Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.

-

Ro-3306 Treatment: Add Ro-3306 to the culture medium at a final concentration of 3-10 µM. The optimal concentration may vary between cell lines and should be determined empirically.[11][12]

-

Incubation: Incubate the cells for 18-24 hours. This duration is typically sufficient to allow cells to progress through G1 and S phases and accumulate at the G2/M border.[1][12]

-

Verification of Arrest (Optional): To confirm G2 arrest, a sample of cells can be harvested, fixed, stained with a DNA dye like propidium iodide, and analyzed by flow cytometry.[13][14]

-

Release from Arrest: To release the cells from the G2 block, wash the cells twice with pre-warmed, drug-free culture medium.

-

Post-Release Analysis: Cells will synchronously enter mitosis within 30-60 minutes after the removal of Ro-3306.[4] This allows for the collection of a highly enriched population of mitotic cells for downstream applications.

Figure 2: Experimental Workflow for G2/M Synchronization.

Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol outlines the analysis of cell cycle phases using propidium iodide (PI) staining and flow cytometry.

Methodology:

-

Cell Harvesting: Harvest both control and Ro-3306-treated cells by trypsinization. Centrifuge to pellet the cells.

-

Fixation: Resuspend the cell pellet in phosphate-buffered saline (PBS). Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or store at -20°C.[14]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14] The RNase is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes at room temperature or overnight at 4°C.[14]

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Western Blot Analysis of G2/M Regulatory Proteins

This protocol is for assessing the protein levels of key G2/M regulators, such as Cyclin B1 and total CDK1, following Ro-3306 treatment.

Methodology:

-

Protein Extraction: Lyse control and Ro-3306-treated cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-Cyclin B1, anti-CDK1) overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Ro-3306 is a powerful and selective tool for the study of the G2/M transition. Its ability to induce a reversible G2 arrest allows for the synchronization of cell populations, facilitating detailed investigations into the molecular mechanisms of mitosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers employing Ro-3306 in their studies. As our understanding of cell cycle control continues to evolve, the utility of specific inhibitors like Ro-3306 will undoubtedly remain central to future discoveries in both fundamental cell biology and cancer therapeutics.

References

- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. oncotarget.com [oncotarget.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

Preliminary Studies on Ro-3306 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on Ro-3306, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), and its effects on various cancer cell lines. The document summarizes key quantitative findings, details common experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Ro-3306 is a potent, selective, and cell-permeable ATP-competitive inhibitor of CDK1, a crucial regulator of the G2/M phase transition in the cell cycle.[1][2] Its ability to arrest cell cycle progression and induce apoptosis in cancer cells has made it a subject of significant interest in oncology research.[3][4][5] This guide synthesizes the findings from several preliminary studies to offer a comprehensive resource for professionals in the field.

Mechanism of Action

Ro-3306 primarily functions by inhibiting the kinase activity of the CDK1/Cyclin B1 complex.[6][7] This inhibition prevents the phosphorylation of key substrates necessary for entry into mitosis, leading to a cell cycle arrest at the G2/M border.[1][8] Prolonged inhibition of CDK1 by Ro-3306 has been shown to trigger apoptotic pathways, demonstrating its potential as an anti-cancer agent.[4][8]

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. pnas.org [pnas.org]

The CDK1 Inhibitor Ro-3306: A Technical Guide to its Pro-Apoptotic Effects in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pro-apoptotic effects of Ro-3306, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), in tumor cells. Ro-3306 has emerged as a potent anti-cancer agent, inducing cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][2] This document details the underlying mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical signaling pathways and workflows.

Introduction to Ro-3306 and its Mechanism of Action

Ro-3306 is a small molecule that acts as an ATP-competitive inhibitor of CDK1.[1][3] CDK1, complexed with cyclin B1, is a master regulator of the G2/M transition in the cell cycle.[1][4] By inhibiting CDK1, Ro-3306 effectively arrests cells at the G2/M border.[1][3][5] While this arrest is reversible in normal cells, prolonged inhibition in tumor cells leads to the induction of apoptosis, highlighting its potential as a cancer therapeutic.[5][6][7] The selectivity of Ro-3306 for CDK1 over other CDKs, such as CDK2 and CDK4, makes it a valuable tool for studying the specific roles of CDK1 in cellular processes.[3][5]

Quantitative Analysis of Ro-3306-Induced Apoptosis

The pro-apoptotic efficacy of Ro-3306 has been quantified across various cancer cell lines. The following tables summarize key findings from multiple studies, providing a comparative overview of its potency and effects.

Table 1: Inhibitory Activity of Ro-3306 against Cyclin-Dependent Kinases

| Target Kinase | Ki (nM) |

| CDK1/cyclin B1 | 35 |

| CDK1/cyclin A | 110 |

| CDK2/cyclin E | 340 |

| CDK4/cyclin D | >2000 |

Data sourced from Selleck Chemicals product information.[3]

Table 2: Induction of Apoptosis by Ro-3306 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Ro-3306 Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) |

| OVCAR5 | Ovarian Cancer | 25 | 16 | 18.01 |

| SKOV3 | Ovarian Cancer | 25 | 16 | 23.44 |

| HCT116 | Colon Cancer | 9 | 72 | ~30-40 |

| SW480 | Colon Cancer | 9 | 72 | ~30-40 |

| HepG2 | Hepatocarcinoma | 5 | 48 | ~70 (increase) |

Data compiled from multiple research articles.[1][4][6][7]

Table 3: Effect of Ro-3306 on Apoptosis-Related Protein Expression in Ovarian Cancer Cells (OVCAR5 & SKOV3)

| Protein | Function | Effect of Ro-3306 Treatment |

| Mcl-1 | Anti-apoptotic | Reduced expression |

| Bcl-2 | Anti-apoptotic | Reduced expression |

| Bax | Pro-apoptotic | Induced expression |

| Cleaved PARP | Apoptosis marker | Induced expression |

Data sourced from a study on ovarian cancer cells.[4]

Signaling Pathways of Ro-3306-Induced Apoptosis

Ro-3306 triggers apoptosis through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of CDK1, which leads to downstream effects on both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

The p53-Mediated Mitochondrial Apoptosis Pathway

In p53 wild-type cancer cells, Ro-3306 treatment has been shown to enhance p53-mediated apoptosis.[5][8] Inhibition of CDK1 can lead to the accumulation and activation of p53, a critical tumor suppressor. Activated p53 then transactivates pro-apoptotic genes, such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3][5] Furthermore, Ro-3306 has been observed to reduce the levels of anti-apoptotic proteins like Bcl-2 and survivin.[5]

Caption: Ro-3306 induced p53-mediated mitochondrial apoptosis pathway.

Involvement of the Extrinsic Apoptotic Pathway

Studies in ovarian cancer cells have indicated that Ro-3306 can also activate the extrinsic apoptotic pathway.[4][9] This is evidenced by the increased activity of caspase-8, a key initiator caspase in this pathway.[4] The exact mechanism by which CDK1 inhibition leads to caspase-8 activation is still under investigation but may involve the regulation of death receptor signaling.

Experimental Protocols for Assessing Ro-3306-Induced Apoptosis

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of Ro-3306.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed 25,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a CO2 incubator.

-

Drug Treatment: Treat the cells with various concentrations of Ro-3306 and incubate for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in saline) to each well and incubate for 4 hours.

-

Solubilization: Remove the supernatant and add 200 µL of anhydrous DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[3]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Ro-3306 for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.[1][4]

Caspase Activity Assay (ELISA-based)

This assay quantifies the activity of key apoptotic caspases.

-

Cell Lysis: Treat cells with Ro-3306, harvest, and lyse the cells to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

ELISA Assay: Use a commercial ELISA kit for cleaved caspase-3, -8, or -9. Add the cell lysates to the antibody-coated wells and follow the manufacturer's instructions for incubation, washing, and substrate addition.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine caspase activity.[4]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction and Quantification: Extract total protein from Ro-3306-treated and control cells and determine the concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, p53, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH to ensure equal protein loading.[1][4]

Caption: General experimental workflow for investigating Ro-3306.

Conclusion

Ro-3306 is a potent and selective CDK1 inhibitor that effectively induces apoptosis in a range of tumor cell lines. Its ability to activate both intrinsic and extrinsic apoptotic pathways, often in a p53-dependent manner, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and further elucidate the anti-cancer properties of Ro-3306 and similar CDK1 inhibitors. Continued research into the nuanced molecular mechanisms of Ro-3306 will be crucial for its potential translation into clinical applications for cancer therapy.

References

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. THE CDK1 INHIBITOR RO-3306 MODULATES THE EXPRESSION OF CELL CYCLE INHIBITORY AND APOPTOTIC GENES | THE EGYPTIAN JOURNAL OF EXPERIMENTAL BIOLOGY (Zoology) [bibliomed.org]

- 3. Ro-3306 | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ro-3306: A Technical Guide on its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro-3306, a selective and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has emerged as a promising candidate for anti-cancer therapy. By targeting the master regulator of the G2/M cell cycle transition, Ro-3306 effectively induces cell cycle arrest and apoptosis in a variety of cancer cell lines and has demonstrated anti-tumorigenic effects in preclinical animal models. This technical guide provides a comprehensive overview of the current understanding of Ro-3306's anti-cancer potential, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways.

Introduction

The cell division cycle is a fundamental process that is frequently dysregulated in cancer, leading to uncontrolled proliferation. Cyclin-Dependent Kinases (CDKs) are key enzymatic drivers of the cell cycle, and their inhibition represents a validated strategy in oncology.[1] CDK1, in complex with cyclin B, is essential for the transition from the G2 phase to mitosis (M phase).[2][3] Its overexpression has been linked to poor prognosis in several cancers, including ovarian and hepatocellular carcinoma.[3][4][5][6]

Ro-3306 is a potent and selective small molecule inhibitor of CDK1.[7][8][9] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of CDK1 and preventing the cell from entering mitosis.[3][4] This guide will delve into the technical details of Ro-3306's action and its potential as a therapeutic agent.

Mechanism of Action

Ro-3306 exerts its anti-cancer effects primarily through the selective inhibition of CDK1. This leads to two key cellular outcomes:

-

G2/M Phase Cell Cycle Arrest: By inhibiting CDK1, Ro-3306 prevents the phosphorylation of key substrates required for mitotic entry. This results in a robust and reversible arrest of cells at the G2/M boundary.[2][8][10][11][12][13] This synchronization of the cell population at a specific cell cycle phase is also a valuable tool for research purposes.[11][12]

-

Induction of Apoptosis: Prolonged inhibition of CDK1 by Ro-3306 has been shown to induce programmed cell death (apoptosis) in cancer cells.[2][7][14] The pro-apoptotic effect of Ro-3306 appears to be more pronounced in cancer cells compared to non-tumorigenic cells.[2][8][14] The induction of apoptosis is often mediated through the activation of caspase cascades, including caspase-3, -8, and -9, and the modulation of Bcl-2 family proteins.[4][15]

Furthermore, the efficacy of Ro-3306 has been linked to the p53 tumor suppressor pathway. In cancer cells with wild-type p53, CDK1 inhibition by Ro-3306 can enhance p53-mediated apoptosis.[7][16][17][18] Conversely, cells with mutated or null p53 may exhibit resistance and undergo only a transient cell cycle arrest.[16][18]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Ro-3306 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of Ro-3306

| Target | Assay Type | Ki (nM) | IC50 (µM) | Cell Line | Reference |

| CDK1 | Cell-free assay | 20 | [8] | ||

| CDK1/cyclin B1 | Cell-free assay | 35 | [2][8][9] | ||

| CDK1/cyclin A | Cell-free assay | 110 | [8] | ||

| CDK2/cyclin E | Cell-free assay | 340 | [7][8] | ||

| CDK4/cyclin D1 | Cell-free assay | >2000 | [8] | ||

| HCT-116 (Colon Cancer) | MTS Assay (5 days) | 3.2 | HCT-116 | [7] | |

| H460a (Lung Cancer) | Proliferation Assay | 1.04 | H460a | [8] | |

| MDA-MB-435 (Melanoma) | Proliferation Assay | 1.14 | MDA-MB-435 | [8] | |

| SKOV3 (Ovarian Cancer) | MTT Assay (72h) | 16.92 | SKOV3 | [4] | |

| HEY (Ovarian Cancer) | MTT Assay (72h) | 10.15 | HEY | [4] | |

| PA-1 (Ovarian Cancer) | MTT Assay (72h) | 7.24 | PA-1 | [4] | |

| OVCAR5 (Ovarian Cancer) | MTT Assay (72h) | 8.74 | OVCAR5 | [4] | |

| IGROV1 (Ovarian Cancer) | MTT Assay (72h) | 13.89 | IGROV1 | [4] | |

| Capan-1 (Pancreatic Cancer) | CellTiter-Glo (48h) | ~5 | Capan-1 | [19] | |

| MIAPaCa-2 (Pancreatic Cancer) | CellTiter-Glo (48h) | ~7.5 | MIAPaCa-2 | [19] |

Table 2: In Vivo Efficacy of Ro-3306

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| Ovarian Cancer | KpB Transgenic Mice | Ro-3306 | 71.25% tumor weight reduction in obese mice; 73.76% in lean mice. | [4] |